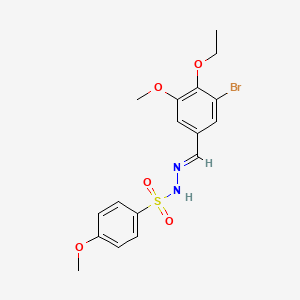
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPCA is a heterocyclic compound that contains both pyridine and amine functional groups. The synthesis of BPCA is a complex process that requires specialized equipment and expertise.
作用机制
The mechanism of action of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of HIV-1 integrase, which is involved in the replication of the HIV virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. This compound has also been shown to have anti-cancer effects by inhibiting the activity of MMP-9 and reducing the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to have anti-viral effects by inhibiting the activity of HIV-1 integrase and reducing the replication of the HIV virus.
实验室实验的优点和局限性
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, this compound also has some limitations for lab experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life, which can make it difficult to study its pharmacokinetics.
未来方向
For (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine research include the development of this compound derivatives, in vivo studies, combination therapy, and new synthesis methods.
合成方法
The synthesis of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine involves a multistep reaction process that requires the use of various reagents and solvents. The first step involves the reaction of 2-bromo-4-methylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 3-pyridinecarboxaldehyde to form the intermediate compound. The intermediate compound is then reduced using sodium borohydride to form the final product, this compound. The overall yield of the synthesis process is around 50%, and the purity of the product can be improved using various purification techniques.
科学研究应用
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has shown potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and HIV-1 integrase. These properties make this compound a promising candidate for drug development.
属性
IUPAC Name |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-4-5-13(12(14)7-10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBPLLJCLVALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)



![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)